molecular formula C20H24N2O3S B3511518 N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide

Cat. No.: B3511518
M. Wt: 372.5 g/mol
InChI Key: XGDVAALGANIHQV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a sulfonyl group, and a phenylethylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the sulfonyl group: This step involves the sulfonylation of a suitable aromatic compound, such as 4-methylphenyl, using reagents like sulfonyl chloride in the presence of a base.

    Attachment of the phenylethylamino group: This can be done through a nucleophilic substitution reaction, where the phenylethylamine reacts with an appropriate electrophile.

    Formation of the acetamide backbone: This step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenylethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interaction with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulation of gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide: Lacks the phenylethylamino group, resulting in different chemical properties and biological activities.

    N-cyclopropyl-2-[(4-methylphenyl)sulfanyl]acetamide: Contains a sulfanyl group instead of a sulfonyl group, leading to different reactivity and applications.

    N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]ethanol: Contains an ethanol group instead of an acetamide group, affecting its solubility and biological activity.

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-7-11-19(12-8-16)26(24,25)22(15-20(23)21-18-9-10-18)14-13-17-5-3-2-4-6-17/h2-8,11-12,18H,9-10,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDVAALGANIHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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